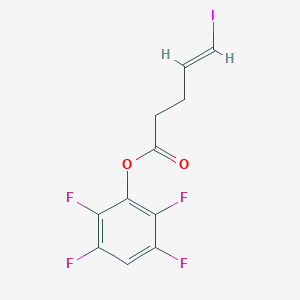
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate (TFPIP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to inhibit the activity of proteases and to study protein-protein interactions.
Biochemical and Physiological Effects:
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to study the structure and function of proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices due to its electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its versatility in various scientific research areas. It can be used in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying protein-protein interactions and for developing new drugs. However, one limitation of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate research. In medicinal chemistry, further studies are needed to determine the potential of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate as an anticancer agent and to develop new drugs based on its structure. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be used to study the structure and function of various proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be utilized in the development of new organic electronic devices. Additionally, further studies are needed to determine the potential toxicity of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate and to develop methods for minimizing its toxicity in lab experiments.
Méthodes De Synthèse
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluorophenol with 5-iodo-4-pentenoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with triethylamine and 4-dimethylaminopyridine (DMAP) to yield 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used as a tool to study protein-protein interactions and as a fluorescent probe for detecting enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices.
Propriétés
Numéro CAS |
126296-29-5 |
|---|---|
Nom du produit |
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate |
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
374.07 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodopent-4-enoate |
InChI |
InChI=1S/C11H7F4IO2/c12-6-5-7(13)10(15)11(9(6)14)18-8(17)3-1-2-4-16/h2,4-5H,1,3H2/b4-2+ |
Clé InChI |
WSFHYHFHHILGHI-DUXPYHPUSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)F)OC(=O)CC/C=C/I)F)F |
SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
Synonymes |
2,3,5,6-tetrafluorophenyl-5-iodo-4-pentenoate 2,3,5,6-TFPIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)